Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a tert-butyl group at the 1-position, and an ethyl ester group at the 4-position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Safety and Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Esterification: The ester group can be introduced through esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and catalysts (CuI, Pd).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of pyrazole N-oxides.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby modulating their activity. The presence of the bromine atom and ester group can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-1-tert-butyl-1H-pyrazole-4-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 5-fluoro-1-tert-butyl-1H-pyrazole-4-carboxylate: Similar structure with a fluorine atom instead of bromine.
Ethyl 5-iodo-1-tert-butyl-1H-pyrazole-4-carboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s stability and interaction with other molecules.
Properties
IUPAC Name |
ethyl 5-bromo-1-tert-butylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUGKABMEVWWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700132 |
Source
|
Record name | Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245272-40-5 |
Source
|
Record name | Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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